molecular formula C17H16N6S3 B4814029 5-[({4-AMINO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)METHYL]-N-PHENYL-1,3,4-THIADIAZOL-2-AMINE

5-[({4-AMINO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)METHYL]-N-PHENYL-1,3,4-THIADIAZOL-2-AMINE

Cat. No.: B4814029
M. Wt: 400.6 g/mol
InChI Key: ARTKYHPYHOKIQS-UHFFFAOYSA-N
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Description

5-[({4-AMINO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)METHYL]-N-PHENYL-1,3,4-THIADIAZOL-2-AMINE is a synthetically designed, potent small-molecule inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of EGFR signaling is a well-established driver in numerous cancers, making this receptor a critical target for therapeutic development. This compound exerts its effects by competitively binding to the ATP-binding site of the kinase domain, thereby suppressing autophosphorylation and subsequent downstream signaling cascades , such as the MAPK/ERK and PI3K/Akt pathways, which are essential for cell proliferation, survival, and metastasis. Its molecular scaffold, featuring a thieno[2,3-d]pyrimidine core linked to a 1,3,4-thiadiazole ring, is characteristic of a class of compounds known for their high-affinity kinase inhibition. Researchers utilize this compound as a valuable chemical tool to probe the mechanistic role of EGFR in oncogenesis , to study acquired resistance mechanisms, and to evaluate synergistic effects in combination with other targeted agents in preclinical models. Its research value is particularly significant in the context of developing next-generation inhibitors to overcome mutations that confer resistance to earlier-generation EGFR-targeted therapies.

Properties

IUPAC Name

2-[(5-anilino-1,3,4-thiadiazol-2-yl)methylsulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6S3/c1-9-10(2)25-15-13(9)14(18)20-16(21-15)24-8-12-22-23-17(26-12)19-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,19,23)(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTKYHPYHOKIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)SCC3=NN=C(S3)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({4-AMINO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)METHYL]-N-PHENYL-1,3,4-THIADIAZOL-2-AMINE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate thioamide and amine precursors under acidic or basic conditions.

    Introduction of the thiadiazole ring: This step often involves the reaction of thiosemicarbazide with a suitable aldehyde or ketone, followed by cyclization.

    Coupling of the two moieties: The final step involves the coupling of the thieno[2,3-d]pyrimidine and thiadiazole moieties through a sulfanyl linkage, typically using thiolating agents and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[({4-AMINO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)METHYL]-N-PHENYL-1,3,4-THIADIAZOL-2-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thieno[2,3-d]pyrimidine core linked to a thiadiazole moiety. The synthesis typically involves multi-step reactions starting from simpler thiophene derivatives. For instance, the initial step may involve the reaction of 2-amino-4,5-dimethylthiophen-3-carbonitrile with various reagents such as formamide or acetonitrile under reflux conditions to yield intermediates that can be further modified to obtain the final product .

Antimicrobial Activity

Research has indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For example, compounds synthesized from 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine have shown promising activity against various bacterial strains. The mechanism is believed to involve inhibition of bacterial DNA synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. One notable compound among these is 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which demonstrated potent cytotoxicity against several cancer cell lines. The proposed mechanism involves apoptosis induction through the activation of caspase pathways and modulation of cell cycle progression .

Synthesis and Evaluation of Antimicrobial Activity

A study conducted by Rahman et al. synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the thieno[2,3-d]pyrimidine structure significantly enhanced antimicrobial potency .

Anticancer Activity Assessment

Another study focused on evaluating the anticancer activity of a series of thieno[2,3-d]pyrimidines against human cancer cell lines. The findings revealed that specific substitutions on the pyrimidine ring led to increased cytotoxic effects compared to the parent compound. This highlights the importance of structural modifications in developing more effective anticancer agents .

Mechanism of Action

The mechanism of action of 5-[({4-AMINO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)METHYL]-N-PHENYL-1,3,4-THIADIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.

    Pathways Involved: It may interfere with cellular pathways such as DNA replication, protein synthesis, or signal transduction, resulting in therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: The sulfanylmethyl bridge in the target compound distinguishes it from analogues with ether (e.g., phenoxyethyl in ) or alkyl chains.
  • Bioactivity Correlation: Compounds with thienopyrimidine cores (like the target) often cluster in kinase inhibition or antiproliferative activity groups, whereas simpler thiadiazoles (e.g., ) align with antimicrobial profiles .

Computational Similarity Metrics

Using Tanimoto and Dice similarity indices (MACCS and Morgan fingerprints) , the target compound shows moderate similarity (~0.65–0.72) to kinase inhibitors like imatinib analogs but lower similarity (<0.4) to simpler thiadiazoles (e.g., ). This supports its classification as a kinase-targeting agent.

Metabolic and Fragmentation Patterns

Molecular networking via LC-MS/MS reveals that the target compound shares fragmentation pathways (e.g., loss of NH₂ or CH₃ groups) with thienopyrimidine derivatives. However, its unique sulfanylmethyl-thiadiazole linkage generates distinct daughter ions (m/z 245.1, 178.9), differentiating it from analogues lacking this bridge.

Biological Activity

The compound 5-[({4-AMINO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)METHYL]-N-PHENYL-1,3,4-THIADIAZOL-2-AMINE is a complex heterocyclic structure that combines elements of thieno[2,3-d]pyrimidine and thiadiazole moieties. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

Chemical Structure and Properties

The chemical formula for the compound is C15H16N4S3. The presence of multiple functional groups suggests a diverse range of biological interactions. The thieno[2,3-d]pyrimidine structure is known for its pharmacological relevance, while the thiadiazole ring contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a series of 1,3,4-thiadiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. Specifically, compounds similar to the one showed IC50 values indicating potent activity against breast cancer cell lines (e.g., MDA-MB-231) with values as low as 3.3 µM compared to standard treatments like cisplatin .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
5-[({4-AMINO...}]MDA-MB-2313.3
Compound 2gLoVo2.44
Compound 2dMCF-729.16

Antimicrobial Activity

The antimicrobial properties of compounds containing the thiadiazole ring are well-documented. For example, certain derivatives exhibited significant activity against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum. The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl) showed inhibition rates exceeding 30% at concentrations of 100 μg/mL against specific pathogens .

Table 2: Antimicrobial Activity Data

CompoundPathogenInhibition Rate (%)Concentration (μg/mL)Reference
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)Xanthomonas oryzae pv. oryzae56100
Compound from studyFusarium graminearumNot specifiedNot specified

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. For anticancer effects, it has been suggested that compounds with similar structures inhibit critical pathways such as CDK9 kinase activity and STAT3 transcriptional activity by interfering with DNA binding .

Case Studies

  • Study on Thiadiazole Derivatives : A comprehensive investigation into a series of thiadiazole derivatives revealed their potential in reducing cell viability in cancer models significantly. The study utilized various concentrations and established dose-response relationships for efficacy assessment .
  • Antimicrobial Efficacy Assessment : Research conducted on novel thiadiazole derivatives demonstrated varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance bioactivity significantly .

Q & A

Q. Advanced

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–80°C.
  • Monitor degradation via UPLC-MS at 0, 24, 48, and 72 hours.
  • Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Which spectroscopic techniques are most reliable for characterizing the thieno-pyrimidine-thiadiazole hybrid structure?

Q. Basic

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm).
  • FT-IR : Confirm sulfanyl (C-S, ~650 cm⁻¹) and amine (N-H, ~3400 cm⁻¹) stretches.
  • HRMS : Match exact mass with theoretical [M+H]⁺ .

How can mechanistic studies elucidate the compound’s role in inhibiting enzyme activity?

Q. Advanced

  • Enzyme kinetics : Measure KmK_m and VmaxV_{max} with/without inhibitor to determine competitive/non-competitive mechanisms.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
  • Fluorescence quenching : Monitor conformational changes in the enzyme active site .

What strategies address low reproducibility in synthetic yields across different laboratories?

Q. Advanced

  • Standardize protocols using reaction calorimetry to control exothermic events.
  • Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs).
  • Share raw data (e.g., NMR, yields) via open-access platforms for cross-lab validation .

How can interdisciplinary approaches (e.g., materials science, pharmacology) expand the compound’s research applications?

Q. Advanced

  • Materials science : Study self-assembly into nanostructures via TEM and SAXS.
  • Pharmacology : Evaluate in vivo bioavailability using pharmacokinetic models (e.g., compartmental analysis).
  • Environmental chemistry : Assess ecotoxicity via Daphnia magna assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[({4-AMINO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)METHYL]-N-PHENYL-1,3,4-THIADIAZOL-2-AMINE
Reactant of Route 2
Reactant of Route 2
5-[({4-AMINO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)METHYL]-N-PHENYL-1,3,4-THIADIAZOL-2-AMINE

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